molecular formula C15H15N3OS B2494947 (5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1903609-38-0

(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No.: B2494947
CAS No.: 1903609-38-0
M. Wt: 285.37
InChI Key: UTGJITMWBTWSHB-UHFFFAOYSA-N
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Description

The compound “(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone” features a bicyclic pyrimidine core fused with a cycloheptane ring, stabilized by an epimino bridge at the 5R,8S stereochemical configuration. The methanone group is substituted with a 5-methylthiophen-2-yl moiety, introducing sulfur-containing aromaticity, which may enhance lipophilicity and electronic interactions in biological systems . This structural complexity is characteristic of pharmacologically active molecules targeting enzymes or receptors with stringent steric and electronic requirements.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-9-2-5-14(20-9)15(19)18-10-3-4-13(18)11-7-16-8-17-12(11)6-10/h2,5,7-8,10,13H,3-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGJITMWBTWSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2C3CCC2C4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C13H16N2OSC_{13}H_{16}N_2OS, with a molecular weight of approximately 248.35 g/mol. The structure features a thiophene ring and a pyrimidine derivative which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential applications:

  • Antitumor Activity : Similar compounds within the class of phenothiazines have demonstrated antitumor effects against various cancer cell lines. For instance, studies indicated that certain phenothiazine derivatives exhibit significant cytotoxicity against HEp-2 tumor cells with varying TCID50 values depending on structural modifications .
  • Antimicrobial Properties : Compounds with thiophene moieties have been investigated for their antimicrobial properties. The presence of the methylthiophene group may enhance the compound's ability to inhibit bacterial growth or act as an antifungal agent.
  • Neuroprotective Effects : Research has indicated that certain derivatives of pyrimidine can exhibit neuroprotective properties. Investigations into related compounds suggest that they may help in protecting neuronal cells from oxidative stress and apoptosis.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : It could potentially modulate neurotransmitter receptors or other cellular receptors implicated in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

StudyFindings
Antitumor Activity of Phenothiazines Demonstrated significant cytotoxicity in HEp-2 cells with TCID50 values ranging from 4.7 to 75.0 µg/mL based on structural variations.
Antimicrobial StudiesCompounds with thiophene structures showed promising results against various bacterial strains in vitro, indicating potential as antimicrobial agents.
Neuroprotective StudiesPyrimidine derivatives were found to reduce oxidative stress markers in neuronal cell cultures, suggesting neuroprotective capabilities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Thiophene Hybrids

Several compounds share the pyrimidine-thiophene scaffold but differ in substituents and ring systems:

  • (4-(Thiazol-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone: Replaces the 5-methylthiophen-2-yl group with a 4-(thiazol-2-yloxy)phenyl moiety.
  • 2-(Alkylthio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-(5H)-ones: Features a thieno-pyrimidine core with alkylthio substituents. The absence of a methanone bridge and the presence of sulfur in the thiophene ring suggest differences in conformational flexibility and redox stability .
  • (2-Amino-4-phenylpyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone: Retains the pyrimidine-methanone framework but substitutes the bicyclic system with a simpler pyrimidine ring. The hydroxyl and methyl groups on the phenyl ring may influence solubility and metabolic pathways .

Pharmacological Activity Comparisons

While direct biological data for the target compound is unavailable, structural analogues provide insights:

  • Anti-HIV Activity: Pyrimidine derivatives like piroxicam analogs (EC50: 20–25 µM) demonstrate inhibition of HIV integrase via interactions similar to raltegravir . The target compound’s bicyclic system may enhance binding affinity compared to monocyclic analogues.
  • Antitumor Potential: Thieno[2,3-d]pyrimidin-4-ones exhibit antitumor activity, with alkylthio substituents modulating cytotoxicity. The 5-methylthiophen-2-yl group in the target compound could improve membrane permeability relative to bulkier substituents .

Data Tables

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Bicyclic pyrimidine + thiophene 5-methylthiophen-2-yl N/A* -
(4-(Thiazol-2-yloxy)phenyl)(bicyclic pyrimidinyl)methanone Bicyclic pyrimidine 4-(thiazol-2-yloxy)phenyl N/A
2-(Alkylthio)-3-phenyl-thieno[2,3-d]pyrimidin-4-ones Thieno-pyrimidine Alkylthio, phenyl Antitumor
Piroxicam analogs (e.g., 13d, 13l, 13m) Pyrimidine + isothiazole Varied aryl groups Anti-HIV (EC50: 20–25 µM)

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